3-methoxy-3-phenylcyclobutan-1-one
Description
3-Methoxy-3-phenylcyclobutan-1-one is a cyclobutanone derivative featuring a ketone group at the 1-position of a strained four-membered cyclobutane ring. The 3-position of the ring is substituted with both methoxy (-OCH₃) and phenyl groups.
The cyclobutanone core introduces significant ring strain (~26 kcal/mol), enhancing reactivity toward ring-opening reactions.
Properties
CAS No. |
2751616-23-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The phenyl Grignard reagent attacks the electrophilic carbonyl carbon of cyclobutanone, followed by protonation to yield the secondary alcohol intermediate. Subsequent oxidation converts the alcohol to the ketone. Critical parameters include maintaining anhydrous conditions and a temperature range of 0–5°C to suppress side reactions. For example, the use of diethyl ether as a solvent facilitates reagent solubility while minimizing ether peroxidation.
Yield and Optimization
Yields for this method typically range from 60–75%, depending on the purity of the Grignard reagent and the efficiency of the oxidation step. A notable limitation is the sensitivity of the intermediate alcohol to over-oxidation, which can be mitigated using mild oxidizing agents like pyridinium chlorochromate (PCC).
One-Pot Tandem Aldol-Oximation-Acylation Strategy
Recent advances have introduced streamlined one-pot protocols combining aldol condensation, oximation, and acylation. This approach minimizes purification steps and improves overall efficiency.
Stepwise Procedure
-
Aldol Condensation : Cyclobutanone reacts with benzaldehyde derivatives in ethanol at 80°C for 24 hours under nitrogen, forming 2-benzylidenecyclobutan-1-one.
-
Oximation : Hydroxylamine hydrochloride and sodium acetate convert the ketone to an oxime intermediate at 100°C in a 3:7 water-ethanol mixture.
-
Acylation : The oxime undergoes benzoylation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, yielding the O-benzoyl oxime derivative.
Key Advantages
-
Yield : This method achieves a 41–62% overall yield for substituted derivatives (e.g., 4-(trifluoromethyl)benzylidene variants).
-
Versatility : Tolerates electron-withdrawing and donating groups on the benzaldehyde component, enabling structural diversification.
Radical-Induced Ring-Opening and Reconstruction
A novel radical-based approach leverages cyclobutanone oxime derivatives to access strained intermediates, which rearrange to form the target compound.
Reaction Design
Cyclobutanone O-benzoyl oxime derivatives, when treated with azirines under photoredox conditions, undergo radical-induced ring-opening. The resultant iminyl radicals recombine to reconstruct the cyclobutane ring with methoxy and phenyl substituents.
Experimental Insights
-
Catalysts : Ru(bpy)₃²⁺ acts as a photoredox catalyst, enabling single-electron transfer (SET) processes.
-
Scope : Compatible with aryl and alkyl azirines, though electron-deficient substrates exhibit slower kinetics.
Comparative Analysis of Synthetic Methods
Characterization and Validation
Synthetic success is confirmed via spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of 3-methoxy-3-phenylcyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-3-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-methoxy-3-phenylcyclobutan-1-one with three structurally related compounds from available
Reactivity and Functional Group Influence
- Ketone vs. Thiol (3-Mercaptobutan-2-one): The acyclic thiol-ketone () lacks ring strain but contains a nucleophilic thiol group, making it prone to oxidation or disulfide formation. In contrast, the cyclobutanone’s strained ring favors ring-opening reactions (e.g., nucleophilic attack at the carbonyl), while the methoxy group may modulate electrophilicity .
Substituent Effects (3-(3-Chlorophenyl)cyclobutan-1-amine):
The chlorophenyl-cyclobutane amine () replaces the ketone with an amine and substitutes methoxy with chlorine. The electron-withdrawing Cl group may reduce ring strain effects compared to the electron-donating methoxy group in the target compound. Amines also introduce basicity and hydrogen-bonding capability, diverging from the ketone’s electrophilic nature .- Ring Size and Functional Groups (1-Methylcyclopentanol): The five-membered ring in 1-methylcyclopentanol () reduces steric strain compared to cyclobutanone. The alcohol group enables hydrogen bonding and dehydration reactions, contrasting with the ketone’s reactivity toward nucleophiles .
Hazard and Stability Profiles
- Thiols generally exhibit higher toxicity and odor compared to ethers like methoxy groups.
- This compound (hypothetical): The absence of labile groups (e.g., thiols) may reduce acute toxicity, but the strained ring could pose stability challenges.
- 3-(3-Chlorophenyl)cyclobutan-1-amine : Chlorinated aromatics often raise environmental concerns, while amines may require handling under inert conditions to prevent oxidation .
Research Implications and Gaps
While direct studies on this compound are scarce, comparisons with analogs suggest:
- Synthetic Utility : The compound’s strained ring and substituents make it a candidate for [2+2] cycloadditions or asymmetric catalysis.
- Stability Considerations: Methoxy and phenyl groups may mitigate ring strain compared to unsubstituted cyclobutanones.
- Safety Profile : Likely less hazardous than thiols (e.g., 3-mercaptobutan-2-one) but requires empirical validation.
Further research is needed to explore its physicochemical properties, reactivity, and applications in medicinal or materials chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxy-3-phenylcyclobutan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclobutanone derivatives as precursors. For example, analogous compounds like Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate are synthesized via esterification under reflux with acid catalysts (e.g., H₂SO₄ or HCl) . For this compound, a plausible route could involve methoxylation of 3-phenylcyclobutanone using methanol and a Lewis acid catalyst. Optimization should focus on temperature control (50–80°C) and catalytic efficiency to minimize side products like over-oxidized derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substituent positions on the cyclobutane ring. Methoxy (-OCH₃) and phenyl groups produce distinct splitting patterns (e.g., deshielded protons adjacent to the ketone) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and methoxy C-O vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₂O₂: 176.0837 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ketone group is electron-deficient, making it reactive toward nucleophiles .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents enhance ketone reactivity) .
- Retrosynthesis AI Tools : Platforms leveraging databases like Reaxys can propose viable precursors (e.g., phenyl Grignard reagents + cyclobutanone derivatives) .
Q. What strategies resolve contradictions in synthetic yields or by-product formation during methoxylation?
- Methodological Answer :
- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., di-methoxylated derivatives or ring-opened products) .
- Condition Screening : Vary catalysts (e.g., BF₃·Et₂O vs. H₂SO₄) and stoichiometry. For instance, excess methanol may drive esterification but risk over-substitution .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to isolate intermediates and adjust time/temperature profiles .
Q. How does the methoxy group influence the biological activity of this compound compared to non-methoxylated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs like 3-phenylcyclobutan-1-one. The methoxy group may enhance solubility or modulate binding to enzymes (e.g., cytochrome P450) .
- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs). Methoxy groups can participate in hydrogen bonding or steric hindrance .
Data Interpretation and Validation
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity thresholds should exceed 95% .
- Elemental Analysis : Confirm C/H/O ratios within 0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Solvents : Use slow evaporation in ethyl acetate/hexane mixtures. Cyclobutane rings often adopt non-planar conformations, complicating crystal packing .
- X-ray Diffraction : Resolve disorder in methoxy/phenyl groups by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters .
Comparative and Mechanistic Studies
Q. How does the steric strain of the cyclobutane ring affect the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ³H-labeled vs. unlabeled compounds to identify rate-determining steps (e.g., ring strain relief) .
- Theoretical Calculations : Compute ring strain energy (~27 kcal/mol for cyclobutane) and correlate with experimental activation energies .
Q. What role does the methoxy group play in stabilizing radical intermediates during photochemical reactions?
- Methodological Answer :
- EPR Spectroscopy : Detect radical species under UV irradiation. Methoxy groups can donate electrons via resonance, stabilizing intermediates .
- Computational Modeling : Map spin density distributions to identify stabilization sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
